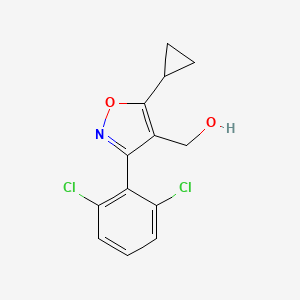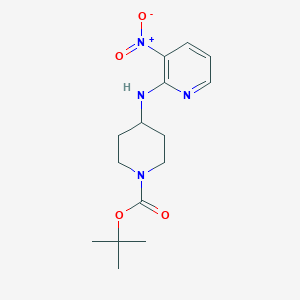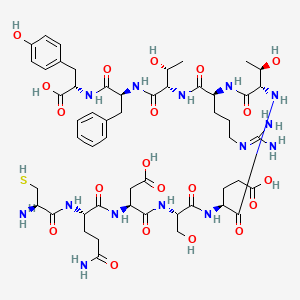
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
Übersicht
Beschreibung
“(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol” is a chemical compound with the molecular formula C13H11Cl2NO2 . It has a molecular weight of 284.14 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a dichlorophenyl group, and an isoxazole ring . The exact structure can be found in the MOL file associated with its Chemical Abstracts Service (CAS) number, 946426-89-7 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 441.2±45.0 °C and a predicted density of 1.446±0.06 g/cm3 . It also has a predicted pKa value of 13.22±0.10 .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have discovered that LY2562175 , a synthetic farnesoid X receptor (FXR) agonist containing the piperidinylisoxazole system, effectively lowers plasma LDL and vLDL in animal models. It also modulates other lipid parameters, such as raising HDL (high-density lipoprotein) levels .
- Application : Synthetic FXR agonists, including LY2562175, have been shown to prevent atherosclerosis in animal models. By promoting cholesterol efflux and modulating lipid metabolism, these compounds hold promise for preventing plaque formation .
- Application : In a related study, researchers synthesized a series of derivatives containing the isoxazole moiety. These compounds were evaluated for anticonvulsant activity. While not directly related to the compound you mentioned, it highlights the broader interest in isoxazole-based molecules .
- Application : The compound LY2562175 selectively activates FXR, impacting lipid homeostasis. Understanding its effects on metabolic pathways can provide insights into lipid regulation and potential therapeutic targets .
- Application : LY2562175’s preclinical ADME (absorption, distribution, metabolism, and excretion) properties support once-daily dosing in humans. Its synthesis and biological profile have paved the way for clinical evaluation .
- Application : FXR agonists, including LY2562175, induce high-density lipoprotein (HDL)-mediated transhepatic cholesterol efflux. This process helps remove excess cholesterol from tissues, potentially reducing atherosclerosis risk .
Dyslipidemia Treatment
Atherosclerosis Prevention
Anticonvulsant Properties
Metabolic Regulation
Drug Development
Cholesterol Efflux Enhancement
Wirkmechanismus
Target of Action
The primary target of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid metabolism .
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes involved in lipid metabolism, resulting in robust lipid modulating properties .
Biochemical Pathways
The activation of FXR affects several key signaling pathways that regulate bile acid metabolism. These include pathways related to bile acid synthesis (like cholesterol 7-alpha hydroxy-lase (CYP7A1)), bile acid absorption (like Na+/taurocholate cotransporter (NTCP)), bile acid transport (like bile salt export pump (BSEP)), and bile acid detoxification (like pregnane X receptor (PXR)) .
Pharmacokinetics
The compound’s pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are consistent with enabling once-daily dosing in humans . These properties impact the bioavailability of the compound, determining how much of the compound reaches its site of action.
Result of Action
The activation of FXR by this compound results in lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes in lipid levels can have significant effects on metabolic health.
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,7,17H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFOUGVZFEEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672279 | |
| Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol | |
CAS RN |
946426-89-7 | |
| Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)
![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)


![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)